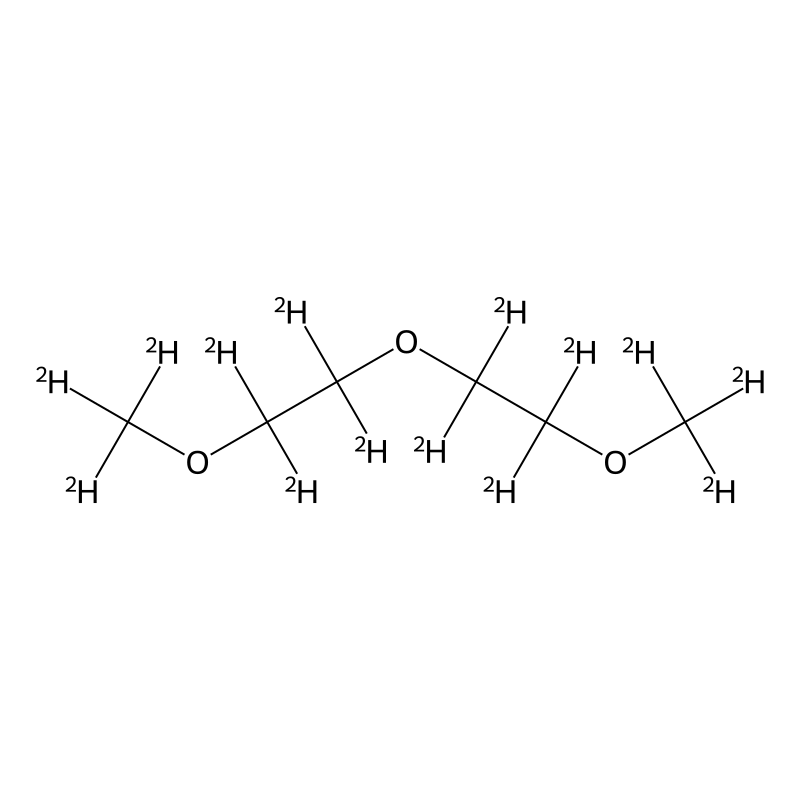

Diglyme-d14

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Application in Sodium-Ion Batteries

Scientific Field: Electrochemistry and Energy Storage

Summary of Application: Diglyme-d14 is utilized in the development of sodium-ion batteries as a component of the electrolyte solution. Its role is to enhance the formation of a stable solid electrolyte interphase (SEI) on hard carbon composite anodes, which is crucial for the performance and longevity of the batteries.

Methods of Application: Researchers conducted half-cell experiments using 1 M sodium hexafluorophosphate (NaPF6) in Diglyme-d14 as the electrolyte. They investigated spray-coated hard carbon composite electrodes charged at low and high current rates.

Results: The electrodes achieved a discharge capacity of 431 mAhg^-1 at 0.1 C, maintaining stability over 40 cycles. This performance is significantly higher compared to that obtained in carbonate-based electrolytes. The SEI layers’ properties were analyzed using techniques like conductive atomic force microscopy (c-AFM), scanning electrochemical microscopy (SECM), X-ray photoelectron spectroscopy (XPS), and time-of-flight secondary-ion mass spectrometry (ToF-SIMS), revealing differences influenced by the formation conditions .

Application in Graphite Intercalation Compounds

Scientific Field: Materials Science

Summary of Application: Diglyme-d14 is investigated for its potential to promote the electrochemical formation of quaternary graphite intercalation compounds, which are essential in developing advanced materials with unique electrical properties.

Methods of Application: The research involves the study of solvent interactions within the graphite structure during the intercalation process, with Diglyme-d14 acting as a solvent promoter.

Application in Solid Electrolyte Interphase Analysis

Scientific Field: Electrochemistry

Summary of Application: Diglyme-d14 is used to analyze the solid electrolyte interphase formed on electrode surfaces in batteries, which is key to understanding battery performance and degradation.

Methods of Application: The analysis involves various microscopic and spectroscopic techniques to study the SEI layers formed in the presence of Diglyme-d14.

Results: The studies reveal that Diglyme-d14 helps form a thin, stable SEI layer, which is beneficial for the battery’s performance and longevity .

Application in Intercalation Chemistry Research

Scientific Field: Intercalation Chemistry

Summary of Application: Diglyme-d14 is used in the study of intercalation processes, which involve inserting molecules or ions between layered materials, affecting their physical and chemical properties.

Methods of Application: Research focuses on the interaction of Diglyme-d14 with layered materials to understand the mechanisms of intercalation and its effects on material properties.

Application in Organic Synthesis

Scientific Field: Organic Chemistry

Summary of Application: Diglyme-d14 is used as a solvent in organic synthesis reactions where deuterated compounds are required. Its high deuteration level makes it an ideal solvent for synthesizing labeled compounds used in various analytical techniques.

Methods of Application: The compound is used in reactions under controlled temperatures and inert atmospheres to prevent the exchange of deuterium with protium from the environment.

Results: The use of Diglyme-d14 in organic synthesis has led to the successful preparation of numerous deuterated organic compounds, which are essential for NMR studies and isotopic labeling .

Diglyme-d14, also known as diethylene glycol dimethyl ether-d14, is a deuterated solvent with the molecular formula and a molecular weight of 148.26 g/mol. It is a labeled analogue of diglyme, featuring deuterium atoms in place of hydrogen. This compound is characterized by its low melting point of approximately -68 °C and a boiling point of about 162 °C, with a density of 0.95 g/cm³ at 20 °C . The presence of deuterium allows for its use in various analytical techniques, particularly in nuclear magnetic resonance spectroscopy, where it serves as an internal standard or tracer.

Diglyme-d14 functions as a solvent in NMR spectroscopy. During NMR analysis, a strong magnetic field aligns the nuclei of atoms in the sample containing isotopes with magnetic properties (e.g., ¹H, ¹³C). Radio waves are then applied, causing specific nuclei to absorb energy and flip their spin states. The resulting signals are detected and used to determine the structure of the molecule. Deuteration in Diglyme-d14 eliminates the background signal from solvent protons, allowing for clearer observation of the signals from the target molecule [].

Diglyme-d14 is primarily utilized as a solvent in organic synthesis, particularly in reactions involving Grignard reagents. It facilitates the formation of organometallic compounds by providing a stable medium for these highly reactive species . The compound is also involved in reactions that require high temperatures and can stabilize intermediates that might otherwise be unstable in conventional solvents. Its unique properties allow it to participate in various chemical transformations without interfering with the reaction mechanisms.

Diglyme-d14 can be synthesized through several methods, typically involving the deuteration of its non-deuterated counterpart. Common approaches include:

- Deuteration of Diglyme: This method involves the substitution of hydrogen atoms with deuterium using deuterated reagents or catalysts under controlled conditions.

- Chemical Exchange Reactions: Utilizing deuterated solvents and reagents to facilitate the incorporation of deuterium into the diglyme structure.

These methods ensure that the resulting diglyme-d14 maintains its chemical integrity while achieving the desired isotopic labeling.

Interaction studies involving diglyme-d14 often focus on its role as a solvent in facilitating reactions rather than direct interactions with biological systems. Research indicates that diglyme-based solvents can influence reaction rates and product distributions due to their unique solvation properties. Additionally, studies have examined the stability of diglyme-based electrolytes in battery technologies, highlighting its utility in electrochemical applications .

Diglyme-d14 shares structural similarities with other glymes and ethers. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Diglyme (Diethylene Glycol Dimethyl Ether) | Common solvent for Grignard reactions | |

| Ethyl Diglyme (Diethylene Glycol Methyl Ethyl Ether) | Used for higher temperature reactions | |

| Bis(2-Methoxyethyl) Ether | Similar solvent properties; used in various syntheses |

Uniqueness of Diglyme-d14

The uniqueness of diglyme-d14 lies in its isotopic labeling with deuterium, which provides enhanced analytical capabilities compared to its non-deuterated analogs. This feature enables researchers to track reaction pathways and mechanisms more effectively, making it invaluable in both synthetic chemistry and analytical applications.

Nomenclature and Structural Characterization

IUPAC and Common Nomenclature

Diglyme-d14 is systematically designated according to IUPAC nomenclature as 1,1,2,2-tetradeuterio-1-[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]-2-(trideuteriomethoxy)ethane [2] [3] [9]. This compound is assigned the Chemical Abstracts Service registry number 38086-00-9 [2] [3] [5]. The deuterated analog maintains the fundamental structural framework of its non-deuterated counterpart while incorporating fourteen deuterium atoms in place of hydrogen atoms.

Alternative nomenclature for this compound includes several systematic and common designations. The compound is frequently referenced as diethylene glycol dimethyl ether-d14 [3] [7] [9], reflecting its structural relationship to the parent diethylene glycol derivative. Additional recognized nomenclature includes bis(2-methoxyethyl)ether-d14, dimethyl carbitol-d14, and 2,5,8-trioxanonane-d14 [9]. The unlabeled parent compound carries the CAS number 111-96-6 [9].

Chemical Structure and Molecular Representation

The molecular formula of diglyme-d14 is represented as C6H14O3, with the deuterium substitutions incorporated throughout the molecular framework [2] [9]. The molecular weight is precisely 148.26 grams per mole, reflecting the increased mass contribution from the fourteen deuterium atoms compared to the non-deuterated analog [2] [3] [9]. The structural architecture consists of a central oxygen atom linked to two ethylene glycol monomethyl ether units, each fully deuterated.

The canonical SMILES representation for the compound is COCCOCCOC, while the isomeric SMILES notation specifically indicates deuterium positioning as [2H]C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC([2H])([2H])[2H] [2]. The InChI key for diglyme-d14 is SBZXBUIDTXKZTM-ZLKPZJALSA-N, providing a unique identifier for this deuterated species [2] [6] [9].

The three-dimensional molecular architecture exhibits a flexible chain structure with three oxygen atoms positioned along the carbon backbone [2]. This structural arrangement contributes to the compound's chelating properties and solvent characteristics, particularly relevant for nuclear magnetic resonance applications where deuteration minimizes background interference.

Degree of Deuteration and Isotopic Purity Considerations

Diglyme-d14 exhibits comprehensive deuteration with fourteen hydrogen atoms replaced by deuterium isotopes throughout the molecular structure [2] [9]. Commercial preparations typically maintain isotopic purity levels of 98% deuterium incorporation or higher, with some specifications indicating ≥97% atom deuterium content [3] [9]. The degree of deuteration encompasses all methyl and methylene positions within the molecular framework.

The isotopic purity of deuterated compounds represents a critical parameter for analytical applications, particularly in nuclear magnetic resonance spectroscopy where residual proton signals must be minimized [16] [19]. Advanced analytical techniques utilizing electrospray ionization high-resolution mass spectrometry enable precise determination of isotopic purity by distinguishing hydrogen-deuterium isotopolog ions [19]. These methodologies provide rapid characterization requiring minimal sample consumption while maintaining high sensitivity.

Quality control parameters for diglyme-d14 typically specify chemical purity exceeding 98% in addition to the isotopic purity requirements [3] [12]. The compound must demonstrate stability under standard storage conditions, typically maintained at room temperature while protected from light and moisture to preserve isotopic integrity [3] [8].

Physical Properties

Melting and Boiling Points

The thermal properties of diglyme-d14 demonstrate characteristics consistent with its structural framework and isotopic composition. The melting point of diglyme-d14 is reported as -68°C [9] [10], indicating the compound remains liquid under standard laboratory conditions. This low melting point reflects the flexible molecular structure and the absence of significant intermolecular interactions that would promote crystallization.

The boiling point of diglyme-d14 occurs at 162°C under standard atmospheric pressure [9] [10]. This elevated boiling point, compared to simpler ethers, results from the extended carbon chain and multiple ether linkages that increase molecular weight and intermolecular van der Waals forces. The deuterium substitution produces minimal alteration in boiling point compared to the non-deuterated analog, as isotopic effects on volatility are generally modest for this molecular weight range.

| Property | Temperature (°C) | Reference |

|---|---|---|

| Melting Point | -68 | [9] [10] |

| Boiling Point | 162 | [9] [10] |

| Flash Point | 51-57 | [22] [25] |

The compound exhibits an auto-ignition temperature of 188°C [8], providing important thermal stability information for handling and storage protocols. The relatively high boiling point compared to simple ethers makes diglyme-d14 suitable for elevated temperature applications while maintaining liquid phase integrity.

Density and Viscosity

The density of diglyme-d14 at standard conditions demonstrates values consistent with organic ether solvents. At 20°C, the density measures 0.943 grams per milliliter [8], while at 25°C the density decreases to 1.035 grams per cubic centimeter [9]. These values reflect the normal thermal expansion behavior expected for organic liquids and align with the molecular weight and structural characteristics of the compound.

The viscosity properties of diglyme-d14 contribute significantly to its utility as a solvent system. The kinematic viscosity at 25°C measures 1.20 square millimeters per second [25], indicating relatively low resistance to flow. This modest viscosity facilitates easy handling and mixing while maintaining sufficient molecular interaction for effective solvation properties.

| Property | Value | Temperature | Units | Reference |

|---|---|---|---|---|

| Density | 0.943 | 20°C | g/mL | [8] |

| Density | 1.035 | 25°C | g/cm³ | [9] |

| Kinematic Viscosity | 1.20 | 25°C | mm²/s | [25] |

| Dynamic Viscosity | 1.0-1.1 | 20°C | centipoise | [22] |

The dynamic viscosity measurements at 20°C range from 1.0 to 1.1 centipoise [22], confirming the low-viscosity characteristics that enhance the compound's performance in applications requiring rapid mass transfer or precise volume measurements. These viscosity properties position diglyme-d14 as an effective medium for chemical reactions and analytical procedures.

Solubility Profile and Miscibility Characteristics

Diglyme-d14 exhibits comprehensive miscibility with water, demonstrating complete solubility across all proportions [14] [22]. This property distinguishes the compound from many organic ethers and stems from the multiple ether oxygen atoms that can participate in hydrogen bonding with water molecules. The water solubility exceeds 940 grams per liter [22], effectively indicating unlimited miscibility under standard conditions.

The compound demonstrates significant solubility in organic solvents, including chloroform and methanol [9]. The solubility profile indicates slight solubility in chloroform and methanol, while maintaining broader compatibility with hydrocarbon solvents [24]. This diverse solubility behavior enables diglyme-d14 to function effectively as a co-solvent or reaction medium across various chemical systems.

| Solvent System | Solubility Characteristics | Reference |

|---|---|---|

| Water | Miscible (>940 g/L) | [14] [22] |

| Chloroform | Slightly soluble | [9] |

| Methanol | Slightly soluble | [9] |

| Hydrocarbons | Miscible | [24] |

The miscibility characteristics reflect the amphiphilic nature of the diglyme-d14 structure, where the ether oxygen atoms provide polar interaction sites while the alkyl chains contribute hydrophobic character. This balanced polarity enables the compound to solubilize both polar and nonpolar species, making it valuable for applications requiring broad solvation capabilities.

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopic Profile

The nuclear magnetic resonance spectroscopic properties of diglyme-d14 are fundamentally altered by the extensive deuterium incorporation throughout the molecular structure. In proton nuclear magnetic resonance spectroscopy, the compound exhibits minimal signal intensity due to the replacement of hydrogen atoms with deuterium [16] [17]. The residual proton signals that may appear result from incomplete deuteration and typically occur at chemical shifts consistent with the parent diglyme structure.

Deuterium nuclear magnetic resonance spectroscopy provides the primary analytical tool for characterizing diglyme-d14 [10] [34]. The deuterium nucleus exhibits a quadrupolar nature with spin quantum number equal to one, contrasting with the spin one-half behavior of hydrogen [15] [34]. This fundamental difference results in broader linewidths and different coupling patterns compared to proton nuclear magnetic resonance spectra.

| Nuclear Species | Chemical Shift Range (ppm) | Multiplicity | Coupling Constants (Hz) | Reference |

|---|---|---|---|---|

| ¹H (residual) | 3.22-3.49 | broad | J(H,D) = 1.5 | [10] |

| ¹³C | 57.7, 70.0, 70.7 | quintet | J(C,D) = 21 | [10] |

| ²H | Variable | broad | - | [34] |

The carbon-13 nuclear magnetic resonance spectrum of diglyme-d14 demonstrates characteristic splitting patterns due to deuterium coupling [10]. The carbon signals appear as quintets with coupling constants of approximately 21 Hz, reflecting the interaction between carbon nuclei and directly bonded deuterium atoms. The chemical shifts occur at 57.7, 70.0, and 70.7 parts per million, corresponding to the methoxy carbon and the two distinct methylene carbon environments.

The sensitivity of deuterium nuclear magnetic resonance spectroscopy is inherently lower than proton nuclear magnetic resonance due to the smaller gyromagnetic ratio and magnetic moment of deuterium [15]. However, the shorter relaxation times of deuterium nuclei enable more rapid pulse sequences, partially compensating for the sensitivity limitations and allowing efficient acquisition of spectroscopic data.

Infrared Spectroscopic Characteristics

The infrared spectroscopic profile of diglyme-d14 exhibits characteristic alterations compared to the non-deuterated analog due to the isotopic substitution effects [30] [32]. Deuterium substitution systematically shifts vibrational frequencies to lower wavenumbers according to the reduced mass relationships governing molecular vibrations. The carbon-deuterium stretching vibrations typically appear in the region between 2000 and 2300 reciprocal centimeters, distinct from the corresponding carbon-hydrogen stretching modes.

The fundamental vibrational frequencies undergo predictable isotopic shifts based on the square root of the mass ratio between hydrogen and deuterium [30] [32]. For carbon-deuterium bonds, the theoretical isotopic frequency ratio approaches approximately 1.38, although practical observations may deviate due to coupling effects and molecular environment factors. The infrared spectrum provides valuable confirmation of deuterium incorporation and can be utilized for qualitative assessment of deuteration completeness.

| Vibrational Mode | Frequency Range (cm⁻¹) | Isotopic Shift Factor | Reference |

|---|---|---|---|

| C-D Stretching | 2000-2300 | ~1.38 | [30] |

| C-O Stretching | 1000-1200 | Minimal | [30] |

| O-C-O Bending | 800-1000 | Minimal | [30] |

The ether linkage vibrational modes remain relatively unaffected by deuterium substitution at remote positions within the molecule [30]. The carbon-oxygen stretching vibrations continue to appear in the characteristic range of 1000 to 1200 reciprocal centimeters, providing structural confirmation independent of the isotopic labeling. Similarly, the oxygen-carbon-oxygen bending modes maintain their typical frequencies in the 800 to 1000 reciprocal centimeter region.

The infrared spectroscopic analysis serves as a complementary technique to nuclear magnetic resonance for characterizing deuterium incorporation and verifying molecular identity. The combination of shifted carbon-deuterium stretching frequencies with unchanged ether backbone vibrations provides definitive spectroscopic fingerprinting for diglyme-d14.

Mass Spectrometric Analysis

Mass spectrometric analysis of diglyme-d14 provides precise molecular weight determination and isotopic composition characterization [19] [33]. The molecular ion peak appears at mass-to-charge ratio 148.26, reflecting the incorporation of fourteen deuterium atoms compared to the non-deuterated analog at mass-to-charge ratio 134.17. The mass spectral fragmentation pattern exhibits systematic shifts corresponding to deuterium-containing fragments.

The isotopic purity determination relies on advanced mass spectrometric techniques that can distinguish between various deuteration levels within the sample [19] [33]. Electrospray ionization coupled with high-resolution mass spectrometry enables identification of hydrogen-deuterium isotopolog ions corresponding to different degrees of deuterium incorporation. The mass spectral envelope contains peaks from all possible deuterated species, requiring computational analysis to extract accurate isotopic purity values.

| Ion Type | Mass-to-Charge Ratio | Relative Abundance | Reference |

|---|---|---|---|

| Molecular Ion [M]⁺ | 148.26 | Variable | [2] [9] |

| Base Peak | Variable | 100% | [33] |

| Fragmentation Ions | <148.26 | Variable | [33] |

The fragmentation pathways in mass spectrometry follow predictable patterns based on the molecular structure, with preferential cleavage at ether linkages and methyl group losses [33]. The deuterium-containing fragments exhibit mass shifts proportional to the number of deuterium atoms retained in each fragment ion. This fragmentation analysis provides structural confirmation and can detect partial deuteration or isotopic exchange processes.

Diglyme-d14, also known as 1,1,2,2-tetradeuterio-1-[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]-2-(trideuteriomethoxy)ethane, represents a fully deuterated analogue of diethylene glycol dimethyl ether [1] [2]. The synthesis of this deuterated compound requires specialized methodologies that ensure complete incorporation of deuterium atoms while maintaining the chemical integrity of the ether structure. This comprehensive analysis examines both laboratory-scale and industrial production approaches for Diglyme-d14 synthesis.

Laboratory-Scale Synthesis Routes

Laboratory-scale synthesis of Diglyme-d14 encompasses multiple strategic approaches, each offering distinct advantages in terms of deuterium incorporation efficiency, reaction selectivity, and overall yield. The methodologies can be broadly categorized into three primary routes: deuteration of existing diglyme precursors, direct synthesis from deuterated building blocks, and specialized purification protocols [4] [5].

Deuteration of Diglyme Precursors

The deuteration of pre-existing diglyme precursors represents one of the most established methodologies for Diglyme-d14 synthesis. This approach utilizes hydrogen-deuterium exchange reactions under controlled conditions to achieve comprehensive isotopic substitution [6] [7] [8].

Hydrothermal Deuteration Method

The hydrothermal deuteration technique employs deuterium oxide as the primary deuterium source under elevated temperature and pressure conditions. Studies have demonstrated that diglyme precursors can be effectively deuterated using deuterium oxide at temperatures ranging from 140 to 250 degrees Celsius in the presence of suitable catalysts [9] [10]. The process typically requires palladium or platinum catalysts to facilitate the exchange reaction, with deuterium incorporation levels exceeding 85 percent achieved within 24 to 50 hours of reaction time [11].

The mechanism involves the activation of carbon-hydrogen bonds through metal-catalyzed processes, followed by exchange with deuterium atoms from the deuterium oxide medium. This method is particularly effective for achieving high deuteration levels at both the methyl and methylene positions of the diglyme structure [8] [12].

Acid-Catalyzed Exchange Reactions

Alternative approaches utilize deuterated acids such as deuterium chloride or deuterated sulfuric acid to promote hydrogen-deuterium exchange reactions [6] [13]. These methods operate under milder conditions compared to hydrothermal processes, typically requiring temperatures between 100 to 180 degrees Celsius. The acid-catalyzed approach offers enhanced selectivity for specific positions within the molecule, allowing for controlled deuteration patterns [4] [14].

Research has demonstrated that the use of deuterated triflic acid in combination with deuterated triethylsilane can achieve selective deuteration with incorporation levels exceeding 90 percent [15] [14]. This methodology provides excellent functional group tolerance and enables the preparation of deuterated ethers with high levels of isotopic purity [15].

Direct Synthesis from Deuterated Building Blocks

Direct synthesis approaches utilize pre-deuterated starting materials to construct the Diglyme-d14 molecule from the ground up. This strategy often provides superior control over deuterium placement and can achieve higher overall isotopic purity compared to post-synthetic deuteration methods [5] [16].

Williamson Ether Synthesis with Deuterated Components

The classical Williamson ether synthesis can be adapted for Diglyme-d14 preparation using deuterated methanol and deuterated ethylene glycol derivatives as starting materials [17] [18]. This approach involves the alkylation of deuterated alkoxide intermediates with deuterated alkyl halides under basic conditions [16] [19].

The synthesis typically begins with deuterated methanol, which can be prepared through various methods including reduction of deuterated carbon monoxide or direct synthesis from deuterated formaldehyde [16]. The deuterated methanol is then converted to the corresponding alkoxide using strong bases such as sodium hydride or potassium tert-butoxide [18].

Building Block Assembly Method

The building block approach offers several advantages, including precise control over deuterium incorporation sites, reduced risk of isotopic scrambling, and the ability to achieve near-quantitative deuterium incorporation levels exceeding 95 percent [5] [16]. Recent developments in deuterated building block synthesis have expanded the availability of suitable starting materials, making this approach increasingly viable for laboratory-scale production [19].

Purification and Quality Control Protocols

The purification of Diglyme-d14 requires specialized protocols that maintain isotopic integrity while achieving the high purity standards necessary for nuclear magnetic resonance applications and pharmaceutical research [1] [20] [21].

Distillation and Fractional Separation

High-purity Diglyme-d14 is typically obtained through careful fractional distillation under reduced pressure conditions [9]. The distillation process must be conducted under anhydrous conditions to prevent hydrogen-deuterium exchange with atmospheric moisture [22] [20]. Specialized distillation equipment with minimal holdup volumes is essential to prevent isotopic dilution [9] [23].

The distillation process typically involves multiple stages of purification, with each stage designed to remove specific impurities while preserving deuterium content [9]. Temperature control is critical, as excessive heating can promote unwanted side reactions or deuterium scrambling [22] [23].

Analytical Characterization Methods

Quality control protocols for Diglyme-d14 rely heavily on nuclear magnetic resonance spectroscopy for both structural confirmation and deuterium content determination [1] [20] [24]. Proton nuclear magnetic resonance spectroscopy is used to assess the residual hydrogen content, while deuterium nuclear magnetic resonance provides direct measurement of deuterium incorporation levels [24] [25].

Mass spectrometry serves as a complementary analytical technique for determining isotopic composition and identifying potential impurities [2] [25]. Gas chromatography coupled with mass spectrometry enables the separation and quantification of isotopic variants, providing detailed information about the isotopic purity of the final product [26] [27].

Advanced analytical protocols include the use of quantitative nuclear magnetic resonance techniques specifically designed for deuterated compounds [21] [25]. These methods enable precise determination of deuterium incorporation levels at specific molecular positions, ensuring that the final product meets the stringent purity requirements for pharmaceutical and research applications [21] [27].

Industrial Production Methods

Industrial production of Diglyme-d14 presents unique challenges related to scale-up, cost optimization, and quality assurance. The transition from laboratory-scale synthesis to industrial production requires careful consideration of economic factors, safety protocols, and regulatory compliance [28] [29] [30].

Scale-up Considerations

The scale-up of Diglyme-d14 production from laboratory to industrial scale involves numerous technical and logistical challenges that must be systematically addressed to ensure successful commercialization [28] [11] [31].

Process Engineering Challenges

Industrial-scale deuteration reactions require specialized equipment capable of handling large volumes of deuterium oxide while maintaining the high temperatures and pressures necessary for efficient deuterium incorporation [9] [11]. The design of industrial reactors must account for heat transfer limitations, mass transfer considerations, and the need for uniform mixing throughout large reaction volumes [10] [31].

Continuous flow processing has emerged as a promising approach for industrial deuterium labeling, offering improved control over reaction parameters and enhanced safety compared to large batch reactors [31] [32]. Recent installations of flow chemistry systems at major deuteration facilities demonstrate the growing adoption of this technology for large-scale deuterium incorporation [31].

Heat Management and Energy Efficiency

Industrial deuteration processes typically require significant energy input for heating large volumes of reaction mixtures to the temperatures necessary for efficient hydrogen-deuterium exchange [10] [11]. Heat management becomes increasingly critical at industrial scale, requiring sophisticated heat exchange systems and energy recovery protocols [11] [31].

The development of more efficient catalytic systems has enabled the reduction of reaction temperatures, thereby decreasing energy requirements and improving overall process economics [10] [11]. Advanced catalyst formulations based on heterogeneous precious metal systems have demonstrated enhanced activity at lower temperatures, making them particularly suitable for industrial applications [11] [12].

Solvent Recovery and Recycling Systems

Given the high cost of deuterium oxide, industrial processes must incorporate efficient solvent recovery and recycling systems to maintain economic viability [28] [31] [23]. These systems typically involve sophisticated distillation and purification equipment designed to recover and reconcentrate deuterium oxide from reaction mixtures [23].

Recent developments in heavy water recycling technology have demonstrated the feasibility of recovering deuterium oxide with minimal loss of isotopic purity [23]. Electrolytic concentration methods combined with catalytic combustion systems have proven effective for reconcentrating used deuterium oxide to levels suitable for reuse in subsequent deuteration reactions [23].

Economic and Efficiency Factors

The economics of industrial Diglyme-d14 production are dominated by raw material costs, particularly the cost of deuterium oxide, which can range from 400 to 1000 dollars per kilogram for industrial quantities [28] [33] [34]. This high cost necessitates careful optimization of all process parameters to minimize deuterium oxide consumption while maximizing product yield [28] [30].

Raw Material Cost Optimization

Deuterium oxide represents the largest single cost component in Diglyme-d14 production, typically accounting for 60 to 80 percent of total raw material costs [28] [33]. Industrial processes must therefore be designed to minimize deuterium oxide consumption through efficient reaction stoichiometry and comprehensive solvent recovery systems [28] [34].

The development of more efficient catalytic systems has enabled significant reductions in deuterium oxide requirements by improving the rate and selectivity of hydrogen-deuterium exchange reactions [11] [8]. Advanced catalyst formulations can achieve deuterium incorporation levels exceeding 95 percent while reducing overall deuterium oxide consumption by 20 to 30 percent compared to traditional methods [11] [12].

Process Efficiency Metrics

Industrial efficiency is typically measured in terms of deuterium utilization efficiency, defined as the percentage of deuterium atoms from the deuterium oxide source that are successfully incorporated into the final product [28] [11]. State-of-the-art industrial processes achieve deuterium utilization efficiencies exceeding 80 percent, representing a significant improvement over earlier methods [11] [8].

Energy efficiency has become an increasingly important consideration in industrial deuteration processes, with modern facilities implementing advanced heat recovery systems and optimized reaction conditions to minimize energy consumption [10] [31]. The use of continuous flow processing has demonstrated particular advantages in terms of energy efficiency, offering reduced heating requirements and improved temperature control compared to traditional batch processes [31] [32].

Market Economics and Competitive Positioning

The global market for deuterated compounds is experiencing rapid growth, with market size projected to increase from 0.08 billion dollars in 2025 to 0.75 billion dollars by 2033, representing a compound annual growth rate of approximately 25 percent [28] [35]. This growth is driven primarily by increasing demand from pharmaceutical companies developing deuterated drugs, which offer enhanced metabolic stability and improved pharmacokinetic profiles [28] [29] [30].

The high growth rate of the deuterated compounds market has attracted significant investment in production capacity, with several companies implementing large-scale deuteration facilities [28] [34]. However, the specialized nature of deuteration technology and the high capital requirements for industrial facilities create significant barriers to entry, maintaining favorable market conditions for established producers [28] [30].

Regulatory and Quality Assurance Considerations

Industrial production of Diglyme-d14 for pharmaceutical applications requires compliance with stringent regulatory standards, including Good Manufacturing Practice guidelines and International Council for Harmonisation quality standards [28] [29]. These requirements necessitate comprehensive quality control systems, detailed documentation protocols, and regular regulatory inspections [29] [27].

The implementation of pharmaceutical-grade quality systems adds significant cost to industrial production but is essential for access to the high-value pharmaceutical market [28] [30]. Companies specializing in deuterated compound production have developed sophisticated quality assurance protocols specifically designed for isotopically labeled materials [34] [27].

Quality control protocols for industrial-scale production typically involve continuous monitoring of deuterium content throughout the production process, using advanced analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry [21] [27]. These monitoring systems enable real-time process optimization and ensure consistent product quality across large production batches [11] [27].